6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a thiazole ring, a pyridazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. The process may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyridazine Ring: This step may involve the reaction of hydrazine derivatives with diketones or other suitable precursors.
Coupling Reactions: The thiazole and pyridazine rings are then coupled with the piperidine ring through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its interactions with biological targets could be explored to develop new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interactions with specific molecular targets such as enzymes, receptors, or DNA. These interactions could modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2,3-dihydropyridazin-3-one: Lacks the piperidine and pyridine rings.
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-(trifluoromethyl)pyridine: Lacks the pyridazine and piperidine rings.
Uniqueness
What sets 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one apart is its unique combination of three different heterocyclic rings, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22F3N5OS |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C21H22F3N5OS/c1-13-20(31-14(2)26-13)17-4-6-19(30)29(27-17)12-15-7-9-28(10-8-15)18-5-3-16(11-25-18)21(22,23)24/h3-6,11,15H,7-10,12H2,1-2H3 |
InChI Key |
WVJMCTSVJWSQJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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